2-Acetylanthracene

Overview

Description

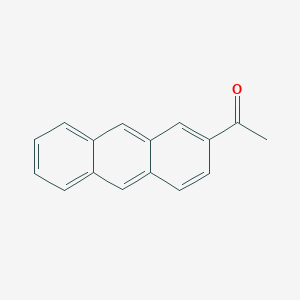

2-Acetylanthracene (2A) is a heterocyclic aromatic compound with a molecular formula of C14H10O. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. 2A has been used in a variety of scientific research applications, including mechanistic studies, drug development, and biochemical and physiological studies.

Scientific Research Applications

Spectral Characteristics : 2-Acetylanthracene forms stable dimers in low-temperature rigid glasses and exhibits two rotational isomers with a significant difference in their spectral origins. This property was studied in the context of its electronic spectra (Swayambunathan & Lim, 1987).

Photochemical Dimerization : Research on 1-acetylanthracene, a closely related compound, shows that it undergoes photochemical dimerization, producing various dimers. These findings might suggest similar behaviors or applications for this compound in photochemistry (Becker, Becker, & Langer, 1996).

Complex Formation in Solutions : In a study involving a hexane and methanol system, this compound showed a time-dependent spectral shift, indicating the photoassociation of a hydrogen-bonded complex. This points to its potential applications in studying molecular interactions and dynamics in solution (Tamaki, 1982).

Molecular Geometry Analysis : The molecular geometry of 9-acetylanthracene, another related compound, has been established through X-ray diffraction analysis, showing the acetyl group's orientation. Such structural analyses are crucial in understanding the chemical behavior of acetylated polycyclic aromatic hydrocarbons like this compound (Anderson et al., 1984).

Synthesis Methodology : The synthesis of this compound can be achieved through the Friedel-Crafts reaction, with the process being influenced by various factors like solvent type and the presence of similar compounds. This information is vital for optimizing its production for research and industrial purposes (Bassilios, Salem, & Anous, 2010).

Safety and Hazards

2-Acetylanthracene is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper discusses the reversible Friedel-Crafts acylations of anthracene, which could potentially involve this compound . Another paper discusses the tunable photoemission of a 9-acetylanthracene chromophore based on the formation of two-component molecular cocrystals .

Mechanism of Action

Target of Action

2-Acetylanthracene is a complex organic compound with the empirical formula C16H12O . .

Mode of Action

It’s known that anthracene derivatives can interact with various biological targets due to their planar aromatic structure .

Biochemical Pathways

Anthracene and its derivatives are known to interact with various biochemical pathways due to their planar aromatic structure .

Pharmacokinetics

The compound’s molecular weight (22027 g/mol ) and structure suggest that it may have specific pharmacokinetic properties.

Result of Action

Anthracene derivatives are known to have various biological effects due to their planar aromatic structure .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that this compound can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol

Cellular Effects

The cellular effects of this compound are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed that the fluorescence spectra of this compound in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of this compound can change over time in certain conditions.

Metabolic Pathways

It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes

Subcellular Localization

It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties

properties

IUPAC Name |

1-anthracen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWGPPCMONVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409167 | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10210-32-9 | |

| Record name | 2-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)